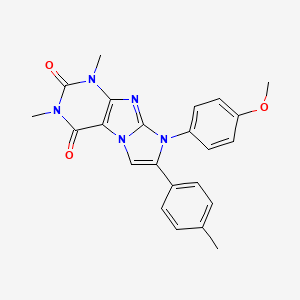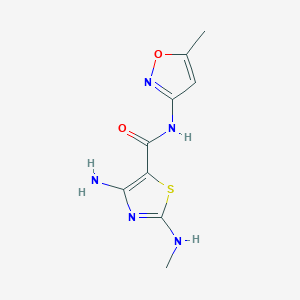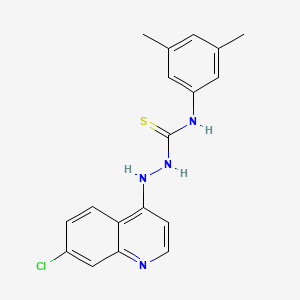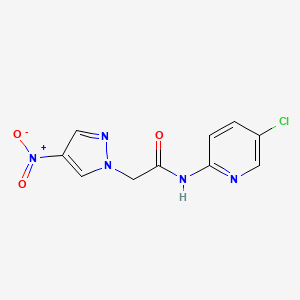![molecular formula C14H14N8O3 B15003793 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide](/img/structure/B15003793.png)
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE is a complex organic compound that features both imidazole and tetrazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the imidazole and tetrazole intermediates under specific conditions such as the presence of catalysts and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .
化学反应分析
Types of Reactions
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The imidazole and tetrazole rings can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole or tetrazole rings .
科学研究应用
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity .
作用机制
The mechanism of action of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial and anticancer effects. The imidazole and tetrazole rings can also interact with specific proteins, modulating their activity and contributing to the compound’s overall biological effects .
相似化合物的比较
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Secnidazole: A second-generation nitroimidazole with improved pharmacokinetic properties.
Uniqueness
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE is unique due to the presence of both imidazole and tetrazole rings, which can provide synergistic effects in terms of biological activity and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C14H14N8O3 |
|---|---|
分子量 |
342.31 g/mol |
IUPAC 名称 |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N8O3/c1-9-15-7-14(22(24)25)21(9)8-13(23)16-11-4-2-10(3-5-11)6-12-17-19-20-18-12/h2-5,7H,6,8H2,1H3,(H,16,23)(H,17,18,19,20) |
InChI 键 |
LCUWBBQRCOSYFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)CC3=NNN=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B15003723.png)
![methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003726.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15003733.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B15003734.png)
![4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B15003746.png)
![3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B15003754.png)

![5-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15003769.png)



![2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid](/img/structure/B15003798.png)
